molecular formula C4H3FN2O4S B13608646 2-(fluorosulfonyl)-1H-imidazole-4-carboxylicacid

2-(fluorosulfonyl)-1H-imidazole-4-carboxylicacid

Cat. No.: B13608646
M. Wt: 194.14 g/mol
InChI Key: ZYVGIZUJYRUQLI-UHFFFAOYSA-N
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Description

2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid is a compound that has garnered significant interest in the fields of organic synthesis, chemical biology, and materials science. This compound is characterized by the presence of a fluorosulfonyl group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid typically involves the introduction of the fluorosulfonyl group into the imidazole ring. One common method involves the use of fluorosulfonyl radicals, which can be generated from various precursors. These radicals can then react with imidazole derivatives under suitable conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of bench-stable redox-active fluorosulfonyl radical precursors, such as benzoimidazolium fluorosulfonate salts. These reagents offer a practical and efficient approach for large-scale synthesis, providing high yields and operational simplicity .

Chemical Reactions Analysis

Types of Reactions

2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions include various sulfonyl derivatives, amine-substituted imidazoles, and thiol-substituted imidazoles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid exerts its effects involves the interaction of the fluorosulfonyl group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or chemical modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorosulfonyl derivatives, such as:

Uniqueness

2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid is unique due to its specific structure, which combines the reactivity of the fluorosulfonyl group with the versatility of the imidazole ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings .

Biological Activity

2-(Fluorosulfonyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound notable for its unique structural features, including a fluorosulfonyl group attached to an imidazole ring, which also contains a carboxylic acid functional group. This compound has garnered interest in pharmaceutical and agrochemical applications due to its potential biological activities, particularly as an antimicrobial agent and enzyme inhibitor.

Chemical Structure and Properties

The molecular formula of 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid is C5_5H4_4FNO4_4S. The presence of the fluorosulfonyl group enhances the compound's reactivity and selectivity in various biochemical pathways.

Antimicrobial Activity

Research indicates that imidazole derivatives, including 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid, exhibit significant antimicrobial properties against both bacteria and fungi. The mechanism of action is thought to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Enzyme inhibition studies suggest that 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid can interact with various biological molecules, influencing metabolic pathways critical for cellular function.

Comparative Analysis with Analog Compounds

A comparative analysis of 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid with other similar compounds reveals its distinct advantages:

Compound NameStructure FeaturesUnique Aspects
1H-Imidazole-4-carboxylic acidContains only carboxylic acidLacks fluorosulfonyl group; less reactive
2-(Sulfonyl)-1H-imidazole-4-carboxylic acidContains sulfonyl instead of fluorosulfonylDifferent electronic properties affecting reactivity
2-(Trifluoromethylsulfonyl)-1H-imidazoleTrifluoromethylsulfonyl groupEnhanced lipophilicity compared to fluorosulfonyl

The unique combination of fluorine and sulfonic functionalities in 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid significantly enhances its reactivity and potential applications compared to its analogs.

Study on Antimicrobial Efficacy

In a study published in Molecules, the antimicrobial efficacy of various imidazole derivatives was evaluated. The results demonstrated that compounds with a fluorosulfonyl group exhibited superior inhibitory effects against a range of bacterial strains compared to non-fluorinated analogs. The study highlighted the importance of the fluorine atom in enhancing binding affinity to microbial targets, leading to improved antimicrobial activity .

Enzyme Inhibition Research

Another research article focused on the enzyme inhibition properties of imidazole derivatives. It was found that 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid effectively inhibited key enzymes involved in cancer metabolism, showcasing an IC50 value significantly lower than many traditional inhibitors. This suggests potential applications in cancer therapeutics .

Properties

Molecular Formula

C4H3FN2O4S

Molecular Weight

194.14 g/mol

IUPAC Name

2-fluorosulfonyl-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C4H3FN2O4S/c5-12(10,11)4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9)

InChI Key

ZYVGIZUJYRUQLI-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)S(=O)(=O)F)C(=O)O

Origin of Product

United States

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